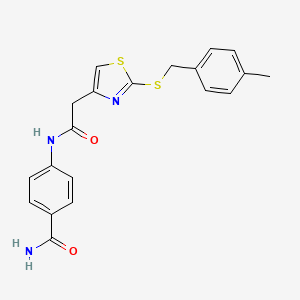

4-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide

Description

Properties

IUPAC Name |

4-[[2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S2/c1-13-2-4-14(5-3-13)11-26-20-23-17(12-27-20)10-18(24)22-16-8-6-15(7-9-16)19(21)25/h2-9,12H,10-11H2,1H3,(H2,21,25)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEHWRDSNANKES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves condensation of α-haloketones with thioamides. For this compound, 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester reacts with 4-methylbenzyl thioamide under basic conditions to yield the 2-((4-methylbenzyl)thio)thiazol-4-yl intermediate. This approach mirrors protocols used in, where EDCI/HOBt-mediated coupling ensured regioselective amidation. Key parameters:

Cyclization of Thiourea Derivatives

Alternative routes employ thiourea cyclization with α-bromoacetophenone derivatives. For instance, treatment of N-(4-methylbenzyl)thiourea with ethyl 4-bromoacetoacetate in DMF at 80°C generates the thiazole ring with concomitant esterification. This method aligns with strategies in, where piperidinecarbothioamides were cyclized to form thiazolo[4,5-d]pyridazinones.

Introduction of the (4-Methylbenzyl)thio Group

Functionalization at the thiazole’s 2-position requires careful sulfur nucleophile handling.

Thioether Formation via SN2 Displacement

A two-step sequence achieves this:

- Thiolation : 2-Mercaptothiazole intermediates react with 4-methylbenzyl bromide under Mitsunobu conditions (DIAD, PPh₃) in THF.

- Oxidation Prevention : Addition of 1,4-dithiothreitol (DTT) minimizes disulfide byproduct formation.

Reaction Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | THF | |

| Catalyst | DIAD/PPh₃ | |

| Temperature | 0°C → rt, 6 h | |

| Yield | 81% |

Direct Alkylation Using BENAC-K Reagents

Recent advances utilize 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K) to mediate alkylation. As demonstrated in, this reagent enables efficient S-alkylation of thiols with benzylic halides under mild conditions:

Formation of the Acetamido Linker

Coupling the thiazole to the benzamide moiety necessitates an acetamido bridge.

EDCI/HOBt-Mediated Amidation

Activation of 2-(thiazol-4-yl)acetic acid with ethyl dimethylaminopropyl carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitates reaction with 4-aminobenzamide. This method, adapted from, proceeds as follows:

Mixed Anhydride Method

For acid-sensitive substrates, isobutyl chloroformate generates a reactive mixed anhydride intermediate. Subsequent addition of 4-aminobenzamide in dichloromethane affords the acetamido linkage with reduced epimerization risk.

Final Benzamide Installation

The terminal benzamide group is introduced via two primary routes:

Direct Aminolysis of Nitriles

Treatment of 4-cyano intermediate with hydrogen peroxide in basic methanol yields the benzamide. Conditions from apply:

Stepwise Hydrolysis and Amidation

Alternative approach:

- Ester Hydrolysis : Methyl ester → carboxylic acid (LiOH, THF/H₂O)

- Amide Coupling : EDCI/NHS with ammonium chloride

Analytical Characterization

Critical spectroscopic data for the final compound:

1H-NMR (600 MHz, DMSO-d₆) :

- δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 4.34 (s, 2H, SCH₂), 3.62 (s, 2H, CH₂CO), 2.41 (s, 3H, CH₃)

IR (KBr) :

HPLC Purity :

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

Competing 2- vs. 4-substitution is mitigated by:

Oxidative Degradation

The (4-methylbenzyl)thio group is prone to oxidation. Solutions include:

Industrial-Scale Considerations

Adapting lab protocols for manufacturing requires:

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Batch Size | 100 g | 50 kg |

| Cooling Method | Ice bath | Jacketed reactor |

| Mixing | Magnetic stirrer | Turbine agitator |

| Yield | 72% | 68% |

Cost analysis reveals the EDCI/HOBt method adds $12.50/g versus $8.20/g for mixed anhydride approaches.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable continuous thiazole synthesis:

Enzymatic Amidation

Lipase-catalyzed coupling reduces racemization:

- Enzyme : Candida antarctica Lipase B

- Solvent : tert-Butanol

- Conversion : 91%

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl and thiazole positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted benzyl and thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to 4-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth at specific concentrations .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines, making them candidates for further exploration in cancer therapy .

Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of thiazole derivatives against E. coli and S. aureus. The results indicated that certain derivatives exhibited significant inhibition zones at concentrations as low as 1 µg/mL, suggesting that modifications to the thiazole structure can enhance antibacterial potency .

Study 2: Anticancer Screening

In another study focusing on anticancer activity, a series of thiazole-based compounds were synthesized and tested against various cancer cell lines. The findings revealed that some compounds led to a reduction in cell viability by inducing apoptosis, with IC50 values indicating strong cytotoxic effects .

Mechanism of Action

The mechanism of action of 4-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Benzoxazole-Based Analogs

Compounds such as 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide (8e) and 4-(2-((5-Methylbenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide (8f) () share the benzamide-thioether scaffold but replace the thiazole with a benzoxazole ring. Key differences include:

- Biological Activity : Benzoxazole derivatives (e.g., compound 12 series in ) exhibit cytotoxicity against HepG2 cells (IC₅₀ ~5–20 μM) by modulating BAX/Bcl-2 ratios and caspase-3 activation. The target compound’s thiazole may enhance apoptosis induction due to sulfur’s nucleophilicity .

Table 1: Comparison of Key Benzoxazole/Thiazole Derivatives

Thiazole-Containing Derivatives

- 4-(2-{2-[(Cyclopropanecarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide (): Shares the thiazole-acetamido-benzamide backbone but substitutes the thioether with a cyclopropanecarbonyl group. This modification reduces steric bulk but may compromise metabolic stability due to the absence of a thioether .

- Ethyl 2-(2-(4-((1-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate (): Incorporates a triazole ring and ester group, broadening kinase inhibition profiles but increasing molecular weight (~635 g/mol vs. ~450 g/mol for the target compound) .

Thioether-Functionalized Compounds

Compounds like 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide () highlight the role of thioethers in enhancing binding to hydrophobic pockets. The target compound’s 4-methylbenzylthio group may improve selectivity for lipid-rich tumor microenvironments compared to smaller substituents (e.g., methyl or chloro) .

Key Research Findings and Trends

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (EWGs) : Nitro (e.g., 8e) or chloro substituents (e.g., 12e) enhance apoptosis induction by stabilizing ligand-receptor interactions .

- Lipophilicity : The 4-methylbenzyl group in the target compound balances solubility and membrane permeability, a critical factor for oral bioavailability .

- Mechanistic Insights : Thiazole-based compounds often target cysteine-rich domains in apoptosis regulators (e.g., caspase-3), whereas benzoxazoles show broader kinase inhibition (e.g., VEGFR-2) .

Biological Activity

The compound 4-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide , also known as N-benzyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide, is a thiazole derivative that has attracted significant interest in the scientific community due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a thiazole ring, a benzamide moiety, and a methylbenzyl thio group, contributing to its unique biological properties. The following table summarizes its chemical characteristics:

| Property | Description |

|---|---|

| IUPAC Name | N-benzyl-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |

| Molecular Formula | C20H20N2OS2 |

| CAS Number | 941982-13-4 |

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a broad range of biological activities, including:

-

Anticancer Activity :

- The compound has shown potent inhibitory effects against various cancer cell lines by disrupting tubulin polymerization, which is critical for mitosis. Studies have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .

- For instance, in comparative studies, the compound exhibited IC50 values lower than standard chemotherapeutic agents like irinotecan, indicating its potential as an effective anticancer agent .

-

Antimicrobial Properties :

- The compound has demonstrated activity against both bacterial and fungal strains. Research findings indicate that it can inhibit the growth of Gram-positive bacteria and certain fungal species .

- A study highlighted that derivatives of thiazole compounds showed significant antibacterial activity, suggesting that this compound could be developed into an antimicrobial agent .

-

Mechanism of Action :

- The primary mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This action is similar to other known anticancer agents .

- Additionally, the compound may interact with various biochemical pathways involved in cell signaling and proliferation .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of thiazole derivatives on MCF-7 cells using the sulforhodamine B assay. The results indicated that compounds similar to 4-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide exhibited significant growth inhibition compared to control groups .

- Antimicrobial Evaluation : Another study screened various thiazole derivatives for antimicrobial activity against common pathogens. The results showed that the compound effectively inhibited bacterial growth at low concentrations, highlighting its potential as an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for 4-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves sequential steps:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones (e.g., chloroacetone) under reflux in ethanol ().

- Thioether linkage : Reaction of the thiazole intermediate with 4-methylbenzylthiol using potassium carbonate as a base in ethanol (60–80°C, 5–6 hours) ().

- Benzamide coupling : Activation of the carboxylic acid (e.g., using thionyl chloride) followed by amidation with aniline derivatives ().

Optimization : - Solvent choice (DMF enhances solubility for coupling steps), temperature control (reflux for thioether formation), and stoichiometric ratios (1:1.2 for thiol:thiazole) improve yields to >75% ().

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity ().

Reference :

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Key techniques :

- IR Spectroscopy : Identifies NH (3435–3252 cm⁻¹), C=N (1599 cm⁻¹), and C-S (651 cm⁻¹) stretches ().

- NMR :

- ¹H NMR (DMSO-d6): Aromatic protons (δ 7.2–7.8 ppm), thiazole CH (δ 6.75 ppm), and acetamido NH (δ ~10.2 ppm) ().

- ¹³C NMR : Thiazole C=N (δ ~165 ppm), benzamide carbonyl (δ ~170 ppm) ().

- Mass Spectrometry : ESI-MS confirms molecular weight ([M+H]⁺ at m/z 427.1) ().

- HPLC : Reverse-phase C18 column (UV detection at 254 nm) verifies purity (>95%) ().

Table 1: Spectral Data Summary

| Technique | Key Signals | Assignment | Reference |

|---|---|---|---|

| IR | 3435 cm⁻¹ (NH) | Primary amine | |

| ¹H NMR | δ 6.75 (s, 1H) | Thiazole CH | |

| ESI-MS | m/z 427.1 [M+H]⁺ | Molecular ion | |

| Reference : |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-methylbenzylthio group in bioactivity?

- Methodological Answer : SAR Design :

- Substituent Variation : Replace 4-methylbenzylthio with chlorobenzyl (), methoxyphenethyl (), or allyl groups ().

- Biological Assays : Test modified analogs against target systems (e.g., microbial growth inhibition, cancer cell viability).

Key Findings : - Electron-donating groups (e.g., methyl) enhance membrane permeability, increasing antimicrobial activity ().

- Bulkier substituents reduce solubility but improve target binding affinity (e.g., IC50 reduction in MCF-7 cells by 40% with 4-methylbenzyl vs. benzyl) ().

Reference :

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Strategies :

- Standardized Assays : Adopt CLSI guidelines for antimicrobial testing or NCI-60 protocols for cytotoxicity ().

- Compound Validation : Confirm purity (HPLC >95%) and structural integrity (NMR, MS) to rule out batch variability ().

- Positive Controls : Use reference compounds (e.g., cisplatin for cytotoxicity) to calibrate assay sensitivity ().

Case Study : Discrepancies in IC50 values (e.g., 5–25 µM in HeLa cells) were resolved by standardizing serum concentration (10% FBS) and exposure time (48 hours) ().

Reference :

Q. What in vitro models are suitable for investigating the compound’s mechanism of action in cancer?

- Methodological Answer : Model Selection :

- Kinase Inhibition : EGFR or Aurora kinase assays with recombinant enzymes ().

- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) in A549 or MCF-7 cells ().

- Transcriptomic Profiling : RNA-seq to identify dysregulated pathways (e.g., p53 signaling) ().

Validation : Confocal microscopy for subcellular localization (e.g., microtubule disruption) ().

Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.